Kdm2B-IN-4
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Overview
Description
KDM2B-IN-4 is a chemical compound known for its role as an inhibitor of the histone demethylase KDM2B. Histone demethylases are enzymes that remove methyl groups from histones, which are proteins that help package DNA into structural units called nucleosomes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KDM2B-IN-4 involves multiple steps, starting with the preparation of the core structure followed by the introduction of specific functional groups. The synthetic route typically includes:
- Formation of the core naphthalene structure.
- Introduction of the acetonitrile group.
- Addition of the piperidinyl and cyclobutyl groups.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-purity reagents.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: KDM2B-IN-4 can undergo various chemical reactions including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .
Scientific Research Applications
KDM2B-IN-4 has been extensively studied for its applications in various fields:
Chemistry: Used as a tool to study the role of histone demethylases in epigenetic regulation.
Biology: Investigated for its effects on cell differentiation and proliferation.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit KDM2B, which is often overexpressed in cancer cells.
Industry: Potential applications in the development of new drugs and therapeutic strategies .
Mechanism of Action
KDM2B-IN-4 exerts its effects by inhibiting the activity of the histone demethylase KDM2B. This inhibition prevents the removal of methyl groups from histones, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include lysine residues on histone proteins, specifically histone H3 at lysine 36 (H3K36) and lysine 4 (H3K4). The pathways involved in its mechanism of action include the regulation of gene transcription and chromatin remodeling .
Comparison with Similar Compounds
KDM2A-IN-1: Another inhibitor of the KDM2 family, specifically targeting KDM2A.
LSD1-IN-1: Inhibitor of the lysine-specific demethylase 1 (LSD1), which also plays a role in histone demethylation.
GSK-J4: Inhibitor of the histone demethylase JMJD3.
Uniqueness of KDM2B-IN-4: this compound is unique in its specificity for KDM2B, making it a valuable tool for studying the specific functions of this enzyme. Its ability to selectively inhibit KDM2B without affecting other histone demethylases allows for more precise investigations into the role of KDM2B in various biological processes and diseases .
Biological Activity
Kdm2B-IN-4 is a compound that has garnered attention for its potential role in modulating the activity of KDM2B, an important histone demethylase implicated in various biological processes, including cancer progression and metabolic regulation. This article explores the biological activity of this compound, summarizing recent research findings, case studies, and relevant data.
Overview of KDM2B
KDM2B (lysine-specific demethylase 2B) is a member of the Jumonji domain-containing family of proteins that demethylate lysine residues on histones. It plays a critical role in gene regulation by modifying chromatin structure and influencing transcriptional activity. KDM2B has been identified as an oncogene in several cancers, including triple-negative breast cancer (TNBC) and colorectal cancer (CRC), where it regulates key metabolic pathways and stemness characteristics in tumor cells .
Regulation of Transcriptional Networks
KDM2B functions primarily as a transcriptional activator rather than a repressor. It interacts with transcription factors such as MYC and ATF4 to enhance chromatin accessibility and promote the expression of genes involved in metabolic pathways . This regulation is particularly significant in TNBC, where KDM2B's activity correlates with poor prognosis due to its role in metabolic adaptation to oxidative stress .
Involvement in Inflammatory Responses
Research has shown that KDM2B modulates inflammatory pathways, particularly through its interaction with the TLR4/NF-κB axis. Overexpression of KDM2B has been linked to reduced levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), thereby mitigating myocardial ischemia-reperfusion injury . This suggests that KDM2B has protective roles in inflammatory contexts.
Study on Triple-Negative Breast Cancer
In a study examining the role of KDM2B in TNBC, researchers found that knockdown of KDM2B led to decreased levels of glutathione (GSH), sensitizing cells to reactive oxygen species (ROS) inducers. This highlights KDM2B's role in regulating cellular redox state and suggests potential therapeutic vulnerabilities in TNBC .
Myocardial Ischemia-Reperfusion Injury
A rat model demonstrated that overexpression of KDM2B significantly improved outcomes following myocardial ischemia-reperfusion injury by downregulating inflammatory markers. This indicates that targeting KDM2B could be a viable strategy for protecting cardiac tissue from ischemic damage .
Colorectal Cancer Stemness Regulation
In CRC, high expression levels of KDM2B were associated with advanced tumor stages. Downregulation of KDM2B resulted in reduced cell proliferation and migration, implicating it as a key regulator of cancer stemness markers such as CD44 and CD133. The interaction between KDM2B and EZH2 was also highlighted as a potential prognostic marker for CRC patients .
Data Tables
Study | Model | Findings | Implications |
---|---|---|---|
TNBC Study | MDA-MB-231 Cells | Knockdown reduced GSH; increased ROS sensitivity | Potential therapeutic target for oxidative stress response |
Myocardial Injury | Rat Model | Overexpression reduced inflammatory cytokines | Suggests protective role against cardiac injury |
CRC Study | CRC Cell Lines | Downregulation decreased proliferation; reduced stemness markers | Indicates potential for targeted therapy |
Properties
Molecular Formula |
C24H28N2O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-[6-[(3S,4S)-1-cyclobutyl-4-methylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C24H28N2O2/c1-16-11-13-26(19-4-3-5-19)15-22(16)24(27)18-6-8-20-17(14-18)7-9-23(28-2)21(20)10-12-25/h6-9,14,16,19,22H,3-5,10-11,13,15H2,1-2H3/t16-,22+/m0/s1 |
InChI Key |
BJDGGDWQTYWFQS-KSFYIVLOSA-N |
Isomeric SMILES |
C[C@H]1CCN(C[C@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Canonical SMILES |
CC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4 |
Origin of Product |
United States |
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